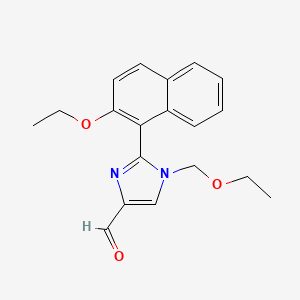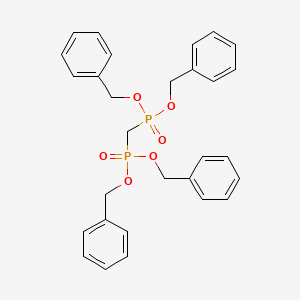
Tetrabenzyl methylenebis(phosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabenzyl methylenebis(phosphonate) is an organic compound that belongs to the class of phosphonates. It is characterized by the presence of two phosphonate groups attached to a methylene bridge, with benzyl groups attached to each phosphonate. This compound is known for its stability and versatility in various chemical reactions, making it valuable in multiple scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrabenzyl methylenebis(phosphonate) can be synthesized through several methods. One common approach involves the reaction of benzyl halides with H-phosphonate diesters in the presence of a palladium catalyst. The reaction typically uses palladium acetate as the palladium source and Xantphos as the supporting ligand . Another method involves the Atherton-Todd reaction, where dialkyl phosphite reacts with primary amines in the presence of carbon tetrachloride .
Industrial Production Methods
Industrial production of tetrabenzyl methylenebis(phosphonate) often employs large-scale versions of the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Temperature, pressure, and catalyst concentration are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabenzyl methylenebis(phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetrabenzyl methylenebis(phosphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: It is used in the production of corrosion inhibitors, flame retardants, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of tetrabenzyl methylenebis(phosphonate) involves its interaction with specific molecular targets. In biological systems, it can bind to hydroxyapatite in bone tissue, inhibiting osteoclast-mediated bone resorption. This mechanism is similar to that of other bisphosphonates, where the compound attaches to bone surfaces and impairs osteoclast function, leading to reduced bone resorption .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl methylenebis(phosphonate): Similar in structure but with methyl groups instead of benzyl groups.
Bis(dimethoxyphosphoryl)methane: Another related compound with different substituents on the phosphonate groups
Uniqueness
Tetrabenzyl methylenebis(phosphonate) is unique due to its benzyl groups, which provide distinct chemical properties and reactivity compared to other phosphonates. The presence of benzyl groups enhances its stability and makes it suitable for specific applications where other phosphonates may not be as effective.
Propiedades
Fórmula molecular |
C29H30O6P2 |
|---|---|
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
[bis(phenylmethoxy)phosphorylmethyl-phenylmethoxyphosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C29H30O6P2/c30-36(32-21-26-13-5-1-6-14-26,33-22-27-15-7-2-8-16-27)25-37(31,34-23-28-17-9-3-10-18-28)35-24-29-19-11-4-12-20-29/h1-20H,21-25H2 |
Clave InChI |
QGJXMCFSTWTXMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COP(=O)(CP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


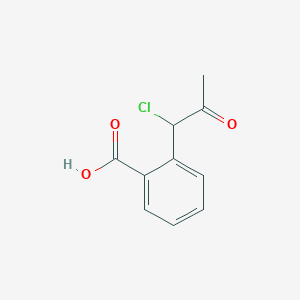

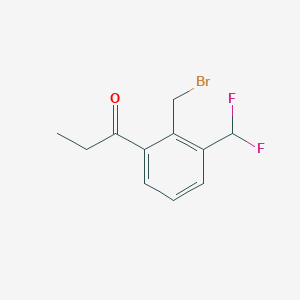
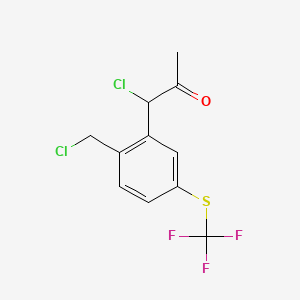
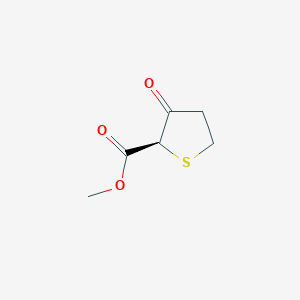
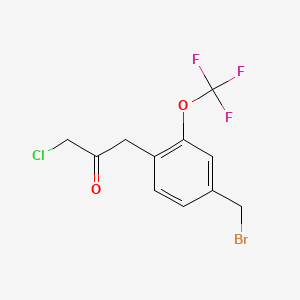
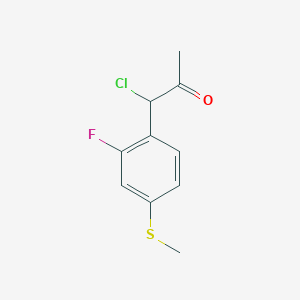
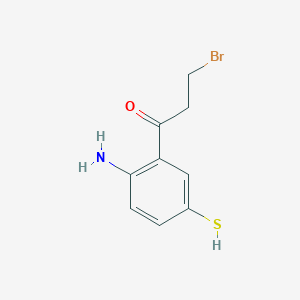
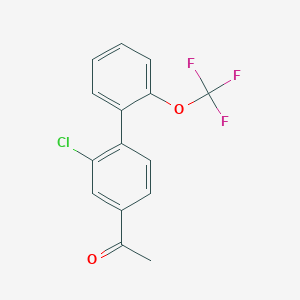
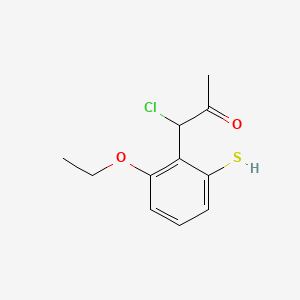
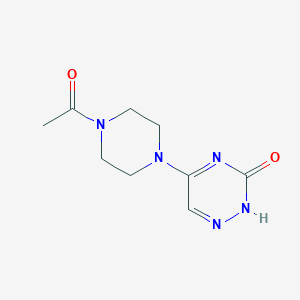
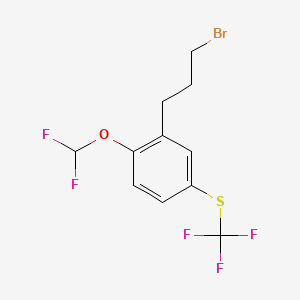
![1-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]prop-2-en-1-one](/img/structure/B14061668.png)
